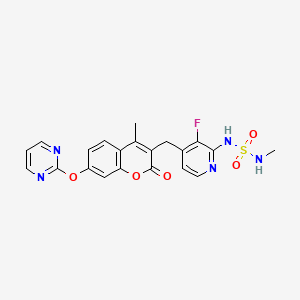

RO5126766

Übersicht

Beschreibung

Avutometinib ist ein neuartiger niedermolekularer Inhibitor, der den Ras-Raf-MEK-ERK-Signalweg angreift. Er wird als potenzielle Behandlung für verschiedene Krebsarten, einschließlich niedriggradiger seröser Ovarialkarzinome, entwickelt. Avutometinib ist bekannt für seine Fähigkeit, die MEK-Kinaseaktivität zu hemmen, während es gleichzeitig die kompensatorische Reaktivierung von MEK durch stromaufwärts liegendes RAF blockiert, was es zu einem vielversprechenden Kandidaten in der Krebstherapie macht .

Wissenschaftliche Forschungsanwendungen

Avutometinib hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um den Ras-Raf-MEK-ERK-Signalweg zu studieren.

Biologie: Untersucht auf seine Auswirkungen auf Zellproliferation, Apoptose und Signaltransduktion in Krebszellen.

Medizin: Befindet sich in klinischen Studien zur Behandlung von niedriggradigen serösen Ovarialkarzinomen, Melanomen und anderen Krebsarten.

Industrie: Potenzielle Anwendungen bei der Entwicklung von zielgerichteten Krebstherapien und Kombinationsbehandlungen

Wirkmechanismus

Avutometinib entfaltet seine Wirkung durch gezielte Hemmung der Kinaseaktivitäten von Raf und MEK. Diese Hemmung stört die Raf/MEK-vermittelten Signaltransduktionswege, was zur Unterdrückung der Proliferation und des Überlebens von Tumorzellen führt. Die Verbindung induziert inaktive Komplexe von MEK mit ARAF, BRAF und CRAF und erzeugt eine vollständigere und dauerhaftere Antitumorantwort durch maximale Hemmung des RAS-Weges .

Wirkmechanismus

Target of Action

RO5126766, also known as Avutometinib, is a first-in-class dual MEK/RAF inhibitor . It allosterically inhibits BRAF V600E, CRAF, MEK, and BRAF . These proteins are key components of the MAPK signaling pathway, which plays a crucial role in cell differentiation, cell movement, cell division, and cell death .

Mode of Action

Avutometinib binds directly to MEK and prevents its phosphorylation by RAF through the formation of a stable RAF-MEK complex . It inhibits both the phosphorylation of MEK by RAF and the activation of ERK by MEK . This dual inhibition of RAF and MEK makes Avutometinib a potent and selective inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by Avutometinib is the MAPK signaling pathway . This pathway is typically organized in a 3-kinase architecture consisting of a MAPK (ERK), a MAPK activator (MEK), and a MEK activator (Raf) . By inhibiting both RAF and MEK, Avutometinib disrupts this pathway, leading to changes in cell differentiation, cell movement, cell division, and cell death .

Result of Action

Avutometinib induces G1 cell cycle arrest in two melanoma cell lines with the BRAF V600E or NRAS mutation . In these cells, the G1 cell cycle arrest is accompanied by up-regulation of the cyclin-dependent kinase inhibitor p27 and down-regulation of cyclinD1 . Avutometinib was more effective at reducing colony formation than a MEK inhibitor in NRAS- or KRAS-mutated cells . In addition, Avutometinib suppressed the tumor growth in SK-MEL-2 xenograft model .

Biochemische Analyse

Biochemical Properties

RO5126766 plays a crucial role in biochemical reactions, particularly in the RAF/MEK signaling pathway . It interacts with key enzymes and proteins such as RAF and MEK . The nature of these interactions is inhibitory, with this compound preventing the phosphorylation of MEK by RAF, forming a stable RAF–MEK complex .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound induces G1 cell cycle arrest in melanoma cell lines with the BRAF V600E or NRAS mutation . This arrest is accompanied by the up-regulation of the cyclin-dependent kinase inhibitor p27 and down-regulation of cyclinD1 .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound is an allosteric inhibitor that binds directly to MEK and prevents its phosphorylation by RAF through the formation of a stable RAF–MEK complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the inhibitory effects of this compound on both pERK and pMEK in peripheral blood mononuclear cells (PBMCs) increase in a dose-dependent manner . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, significant decreases in [18 F]FDG uptake were detected in vivo on day 1 with 0.3 mg/kg and ex vivo on day 3 with 0.1 mg/kg this compound

Metabolic Pathways

This compound is involved in the RAF/MEK signaling pathway . It interacts with key enzymes in this pathway, including RAF and MEK

Transport and Distribution

It is known that this compound is a potent dual RAF-MEK inhibitor that has demonstrated significant clinical activity in various solid cancers , but the specifics of its interaction with transporters or binding proteins, as well as its effects on localization or accumulation, require further study.

Subcellular Localization

Given that this compound is involved in the RAF/MEK signaling pathway , it is likely that it localizes to specific compartments or organelles where this pathway is active

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Avutometinib umfasst mehrere Schritte, beginnend mit leicht verfügbaren AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Avutometinib folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess ist auf Kosteneffizienz und Effizienz optimiert, wobei strenge Qualitätskontrollmaßnahmen die Konsistenz und Sicherheit des Endprodukts gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen ist in industriellen Umgebungen üblich, um die Produktionskapazität zu erhöhen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Avutometinib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Avutometinib kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen auf dem Molekül zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Avutometinib mit modifizierten funktionellen Gruppen, die weiter auf ihre biologischen Aktivitäten untersucht werden können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Trametinib: Ein weiterer MEK-Inhibitor, der in der Krebstherapie eingesetzt wird.

Cobimetinib: Ein MEK-Inhibitor, der in Kombination mit anderen Therapien für Melanome eingesetzt wird.

Selumetinib: Ein MEK-Inhibitor zur Behandlung der Neurofibromatose Typ 1.

Einzigartigkeit von Avutometinib

Avutometinib ist aufgrund seines dualen Wirkmechanismus einzigartig, der sowohl die MEK-Kinaseaktivität als auch die kompensatorische Reaktivierung von MEK durch stromaufwärts liegendes RAF hemmt. Diese duale Hemmung führt zu einer effektiveren Unterdrückung des Ras-Raf-MEK-ERK-Signalwegs, was es zu einem vielversprechenden Kandidaten für Kombinationstherapien und die Überwindung von Resistenzmechanismen in der Krebsbehandlung macht .

Eigenschaften

IUPAC Name |

3-[[3-fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-4-methyl-7-pyrimidin-2-yloxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O5S/c1-12-15-5-4-14(31-21-25-7-3-8-26-21)11-17(15)32-20(28)16(12)10-13-6-9-24-19(18(13)22)27-33(29,30)23-2/h3-9,11,23H,10H2,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMJFBMMJUMSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=NC=CC=N3)CC4=C(C(=NC=C4)NS(=O)(=O)NC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O5S | |

| Record name | Avutometinib | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Avutometinib | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946128-88-7 | |

| Record name | RO-5126766 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946128887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-5126766 free base | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avutometinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0D4252V97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

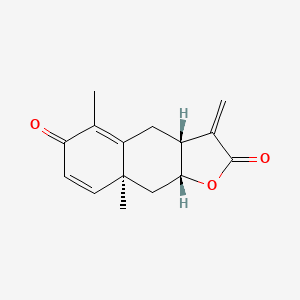

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1684265.png)

![(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene](/img/structure/B1684269.png)